

# Physical and chemical properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B1350412

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## An In-depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-(4-Chlorophenyl)thiophene-2-carbaldehyde**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

## Compound Identification

This section provides key identifiers for **5-(4-Chlorophenyl)thiophene-2-carbaldehyde**.

Identifier	Value	Reference
IUPAC Name	5-(4-Chlorophenyl)thiophene-2-carbaldehyde	
CAS Number	38401-71-7	
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClOS	
Molecular Weight	222.69 g/mol	
InChI	1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H	
InChI Key	JFAKPLYPDADDKE-UHFFFAOYSA-N	
SMILES	Clc1ccc(cc1)-c2ccc(C=O)s2	
MDL Number	MFCD01860767	

## Physicochemical Properties

This table summarizes the known and predicted physicochemical properties of the compound. Due to the limited availability of experimental data for this specific molecule, some properties of the parent compound, thiophene-2-carbaldehyde, are included for comparative purposes.

Property	Value	Remarks	Reference
Physical Form	Solid		
Melting Point	88–90 °C	[1]	
Boiling Point	Not available	For the parent compound, thiophene-2-carbaldehyde, the boiling point is 198 °C.	[2]
Density	Not available	For the parent compound, thiophene-2-carbaldehyde, the density is 1.2 g/mL.	[2]
Solubility	No quantitative data available. The parent compound, thiophene-2-carbaldehyde, is miscible with chloroform, alcohol, ether, dimethyl sulfoxide, and ethyl acetate, and immiscible with water.	The presence of the chlorophenyl group is expected to decrease water solubility and increase solubility in nonpolar organic solvents.	[3]

## Spectral Data

Detailed spectral data for **5-(4-Chlorophenyl)thiophene-2-carbaldehyde** is not readily available in the public domain. However, based on the analysis of its derivatives and related compounds, the following characteristic spectral features can be anticipated.

Technique	Expected Features	Reference
<sup>1</sup> H NMR	Signals corresponding to the aldehydic proton (singlet, ~9.9 ppm), doublets for the thiophene ring protons, and multiplets for the protons of the 4-chlorophenyl group.	[4]
<sup>13</sup> C NMR	A signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the thiophene and chlorophenyl rings.	
Infrared (IR)	A strong absorption band for the C=O stretching of the aldehyde group (around 1650-1670 cm <sup>-1</sup> ).	[1]
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (222.69 g/mol ).	

## Chemical Properties and Reactivity

### Synthesis

**5-(4-Chlorophenyl)thiophene-2-carbaldehyde** can be synthesized from 2-thiophene aldehyde, using DMSO as a solvent.[1] A general and versatile method for the synthesis of aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[4]

## Reactivity

The chemical reactivity of **5-(4-Chlorophenyl)thiophene-2-carbaldehyde** is primarily dictated by the aldehyde functional group and the electron-rich thiophene ring.

- **Aldehyde Group:** The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of reactions, including condensation, oxidation, and reduction. It serves as a key functional group for the synthesis of more complex molecules, such as chalcones, by reacting with acetophenones.<sup>[1]</sup>
- **Thiophene Ring:** The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group at the 2-position and the 4-chlorophenyl group at the 5-position influences the regioselectivity of these reactions.

## Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of **5-(4-Chlorophenyl)thiophene-2-carbaldehyde** is not explicitly available, a general procedure can be inferred from related syntheses. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction to generate an arylthiophene aldehyde.

### Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling<sup>[4]</sup>

- **Reaction Setup:** In a reaction vessel, combine 4-bromothiophene-2-carbaldehyde, the desired arylboronic acid or ester, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).
- **Solvent:** Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

## Biological and Pharmacological Context

Direct studies on the biological activity of **5-(4-Chlorophenyl)thiophene-2-carbaldehyde** are limited. However, the thiophene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral

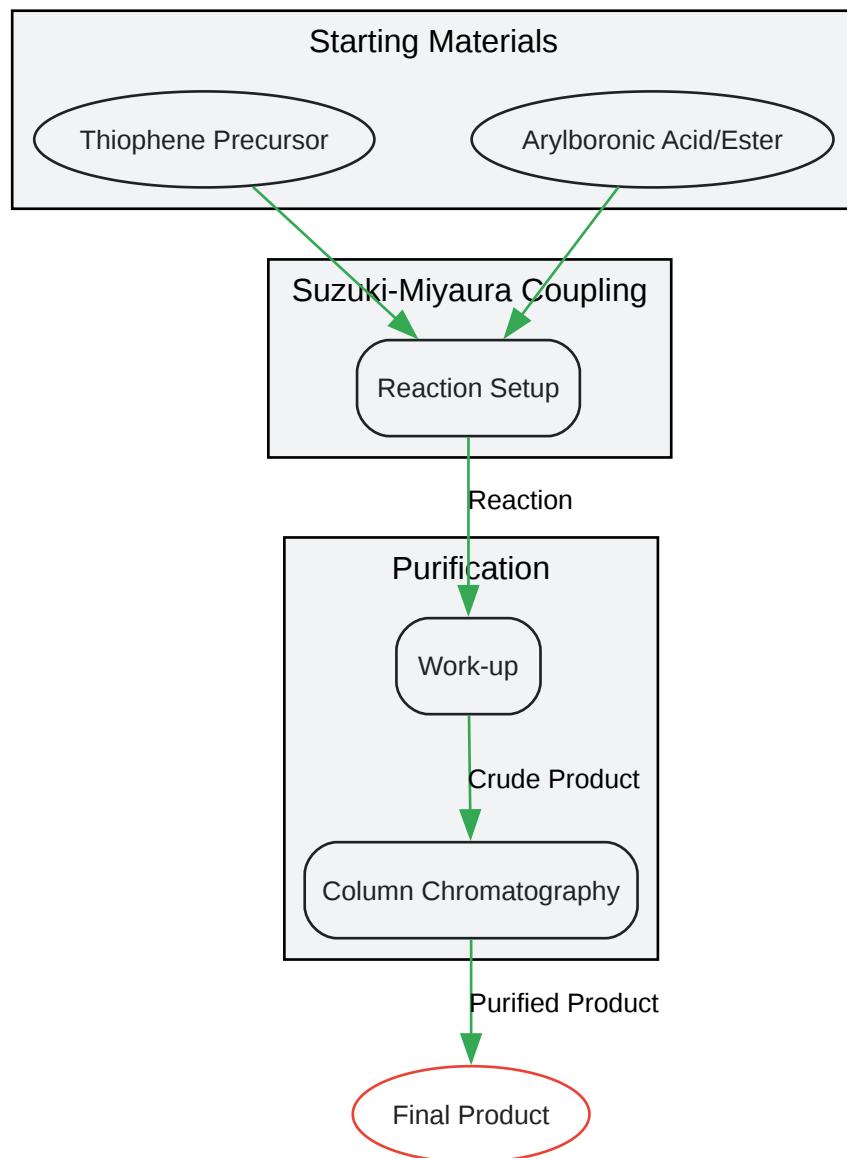
The presence of the 4-chlorophenyl substituent and the aldehyde functional group provides opportunities for further chemical modifications to explore and optimize potential biological activities. For instance, derivatives of this compound could be investigated as inhibitors of specific signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

## Visualizations

### Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of arylthiophene-2-carbaldehydes, a class of compounds to which **5-(4-Chlorophenyl)thiophene-2-carbaldehyde** belongs.

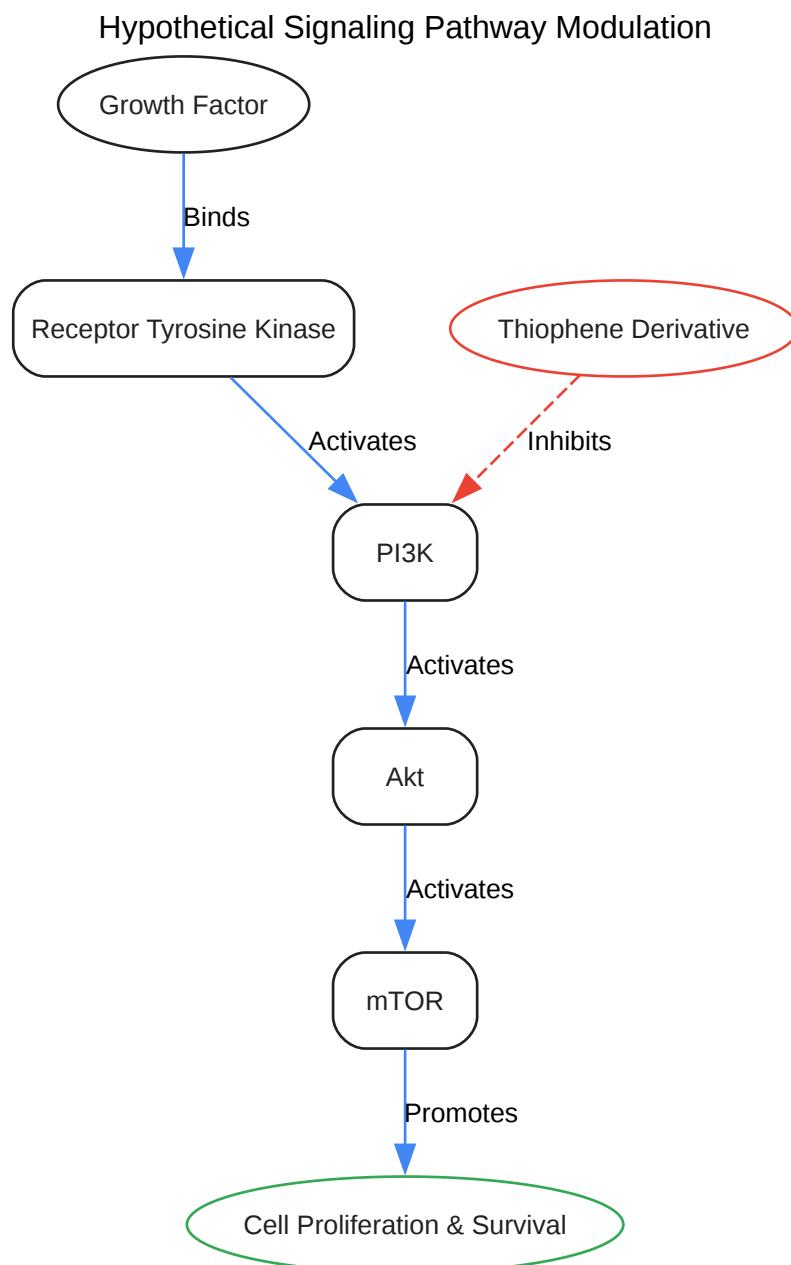
## General Synthetic Workflow for Arylthiophene-2-carbaldehydes

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Caption: Generalized workflow for the synthesis of arylthiophene-2-carbaldehydes.

## Potential Biological Interaction Logic

This diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of **5-(4-Chlorophenyl)thiophene-2-carbaldehyde**, based on the known activities of similar heterocyclic compounds.



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Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

## Safety Information

**5-(4-Chlorophenyl)thiophene-2-carbaldehyde** is associated with the following hazard classifications:

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

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## References

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- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)